2-Nitro-5-piperidinophenol - 157831-75-9

2-Nitro-5-piperidinophenol

Catalog Number: EVT-327162
CAS Number: 157831-75-9
Molecular Formula: C11H14N2O3
Molecular Weight: 222.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nitroxides, particularly those based on the piperidine structure, have garnered significant attention due to their unique properties as stable radicals. These compounds, such as 2-Nitro-5-piperidinophenol, exhibit a range of biological and chemical activities that make them valuable in various fields. The studies on nitroxides have explored their antioxidative behavior, interactions with other radicals, and potential applications in medicinal chemistry and materials science.

Mechanism of Action

Nitroxides act as cell-permeable stable radicals that can protect biomolecules from oxidative damage through several mechanisms. They have been shown to remove superoxide radicals, acting as superoxide dismutase (SOD) mimics, oxidize transition metal ions to prevent the Fenton reaction, and scavenge carbon-centered radicals1. Specifically, piperidine nitroxides have been studied for their ability to protect against peroxyl radical-mediated damage, which is significant due to the abundance of oxygen in biological tissues1. These radicals can react with and detoxify peroxyl radicals, thereby protecting DNA and enzymes from oxidative stress1.

Furthermore, nitroxides can scavenge thiyl radicals, which are typically quenched by glutathione in cells, leading to the formation of harmful glutathionyl radicals2. The interaction between nitroxides and thiyl radicals results in the formation of secondary amines, which has been demonstrated in model systems and live cells2. This scavenging activity suggests a mechanism by which nitroxides can preserve intracellular glutathione levels and protect cells from radical-induced toxicity2.

Applications in Various Fields

Antioxidant Activity and Biological Implications

The antioxidant properties of nitroxides make them potential therapeutic agents in the context of oxidative stress-related diseases. By inhibiting peroxyl radical-mediated DNA scission and enzyme inactivation, nitroxides could be used to mitigate the effects of oxidative damage in various pathological conditions1. Additionally, their ability to scavenge myeloperoxidase-catalyzed thiyl radicals in cells indicates a protective role against radical-induced cellular damage2.

Medicinal Chemistry and Drug Development

In medicinal chemistry, the reactivity of nitroxides with radicals has implications for drug development. The conversion of nitroxides to secondary amines upon reaction with thiyl radicals could be harnessed to design novel compounds with improved pharmacological profiles2. Moreover, the study of nitroxides in the context of metal-mediated oxidative DNA damage provides insights into the mechanisms of carcinogenesis and the potential for developing anticancer agents3.

Synthetic Chemistry

The synthetic versatility of piperidine nitroxides is highlighted by their ability to undergo substitution reactions. For instance, the effective 2,6-substitution of piperidine nitroxyl radicals by carbonyl compounds under mild conditions opens up new pathways for the synthesis of nitroxyl radicals with diverse structures4. This synthetic approach could be applied to create novel materials with specific properties for use in industry and research.

Organic Synthesis and Catalysis

Piperidine-mediated reactions have been employed to synthesize 3-benzofuranones from 2-acylphenols and 4-nitrobenzaldehydes, showcasing the utility of piperidine structures in organic synthesis5. The influence of substituents on the regioselectivity of these reactions has been studied, providing valuable information for the design of targeted synthetic routes5.

Properties

CAS Number

157831-75-9

Product Name

2-Nitro-5-piperidinophenol

IUPAC Name

2-nitro-5-piperidin-1-ylphenol

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C11H14N2O3/c14-11-8-9(4-5-10(11)13(15)16)12-6-2-1-3-7-12/h4-5,8,14H,1-3,6-7H2

InChI Key

DDKAQSBPHIORAR-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])O

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.